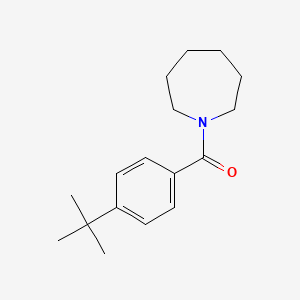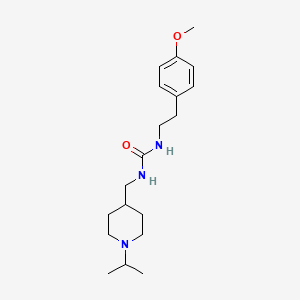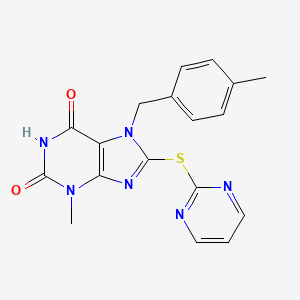
Azepan-1-yl(4-tert-butylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(4-tert-butylphenyl)methanone is a chemical compound with the empirical formula C17H25NO . Its molecular weight is 259.39 .
Molecular Structure Analysis
The SMILES string for Azepan-1-yl(4-tert-butylphenyl)methanone isCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . This provides a text representation of the molecule’s structure. The InChI key is YFUPZCOWKYLMEJ-UHFFFAOYSA-N , which is a unique identifier for the molecule. Physical And Chemical Properties Analysis
Azepan-1-yl(4-tert-butylphenyl)methanone is a solid . Its empirical formula is C17H25NO and its molecular weight is 259.39 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Azepan-1-yl(4-tert-butylphenyl)methanone is utilized in pharmacological research due to its unique chemical structure. It serves as a precursor in the synthesis of various compounds that may interact with biological systems. Its role in the development of potential therapeutic agents, particularly those targeting neurological disorders, is of significant interest. The compound’s ability to cross the blood-brain barrier makes it valuable for creating central nervous system (CNS) drugs .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for complex molecules. Its azepane ring, a seven-membered saturated heterocycle, is particularly useful for constructing compounds with enhanced pharmacokinetic properties. Researchers leverage its reactivity in various organic synthesis methods to produce novel materials with potential applications in drug development and materials science .
Medicinal Chemistry
Azepan-1-yl(4-tert-butylphenyl)methanone plays a pivotal role in medicinal chemistry. It is involved in the synthesis of compounds that are tested for their medicinal properties, such as analgesic, anti-inflammatory, and anti-cancer activities. The compound’s versatility allows for the exploration of new pharmacophores and the optimization of drug candidates .
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and the mechanisms of action of various biochemical pathways. Its structural features make it suitable for probing the active sites of enzymes, aiding in the understanding of catalysis and enzyme inhibition. This knowledge is crucial for designing more effective and selective drugs .
Industrial Uses
Azepan-1-yl(4-tert-butylphenyl)methanone finds applications in the chemical industry as an intermediate in the synthesis of dyes, resins, and other polymers. Its robust phenyl ring and reactive ketone group contribute to the creation of materials with desired physical and chemical properties for industrial applications .
Environmental Applications
The compound’s reactivity is also explored in environmental science, particularly in the development of novel materials for pollution control and remediation. Researchers are investigating its potential use in the synthesis of absorbents or catalysts that can help in the removal of contaminants from water and soil .
Safety and Hazards
Azepan-1-yl(4-tert-butylphenyl)methanone is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPZCOWKYLMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-tert-butylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)